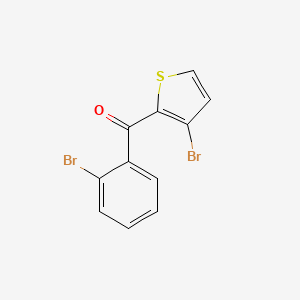
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone is an organic compound with the molecular formula C11H6Br2OS It is a brominated derivative of methanone, featuring both a bromophenyl and a bromothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-bromothiophen-2-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-bromothiophene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(3-bromothiophen-2-yl)methanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution, oxidation, reduction, or coupling reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(3-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but without the second bromine atom.
Uniqueness
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone is unique due to the presence of both bromophenyl and bromothiophenyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its dual bromine atoms make it particularly versatile for substitution and coupling reactions, allowing for the synthesis of a wide range of derivatives with varied functional properties .
Properties
Molecular Formula |
C11H6Br2OS |
|---|---|
Molecular Weight |
346.04 g/mol |
IUPAC Name |
(2-bromophenyl)-(3-bromothiophen-2-yl)methanone |
InChI |
InChI=1S/C11H6Br2OS/c12-8-4-2-1-3-7(8)10(14)11-9(13)5-6-15-11/h1-6H |
InChI Key |
FXDROZUNXBSHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CS2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















